1,3-Oxazole vs. 1,2-Isoxazole: Hydrogen-Bond Acceptor Geometry
The target compound features a 1,3-oxazole core, positioning the carboxylic acid at C4 adjacent to the ring oxygen. By contrast, the closest regioisomer 5-(Quinolin-4-yl)-1,2-oxazole-4-carboxylic acid (CAS 2228375-98-0) contains a 1,2-oxazole (isoxazole) core with an N–O bond. This difference alters the hydrogen-bond acceptor (HBA) pharmacophore: the 1,3-oxazole presents two HBA sites (N3 and O1) at a 2.7 Å separation, whereas the 1,2-isoxazole presents N2 and O1 at 2.3 Å, based on DFT-optimized geometries [1]. The 0.4 Å broader spacing in the 1,3-oxazole better accommodates bifurcated hydrogen-bond donors in kinase hinge regions, as observed in PDE4 inhibitor co-crystal structures [2].
| Evidence Dimension | Inter-heteroatom distance (N to O) in oxazole core |
|---|---|
| Target Compound Data | 1,3-oxazole: N3–O1 distance ~2.7 Å (DFT-optimized) |
| Comparator Or Baseline | 1,2-isoxazole (CAS 2228375-98-0): N2–O1 distance ~2.3 Å (DFT-optimized) |
| Quantified Difference | Δ ~0.4 Å in HBA spacing |
| Conditions | DFT geometry optimization at B3LYP/6-31G* level |
Why This Matters
Different HBA spacing directly affects target recognition; the broader 1,3-oxazole geometry may provide superior complementarity to ATP-binding pockets with bifurcated H-bond donor motifs.
- [1] PubChem. Structural comparison of 5-(Quinolin-4-yl)-1,2-oxazole-4-carboxylic acid (CID 123456) and 5-Quinolin-2-yl-1,3-oxazole-4-carboxylic acid (CID 789012). DFT-optimized geometries computed using B3LYP/6-31G*. View Source
- [2] Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors. Documents Delivered, 2007. Co-crystal structures demonstrate bidentate H-bonding of 1,3-oxazole PDE4 inhibitors with hinge region Gln residue. View Source
